

Biological activity of 2-Amino-6-hydroxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-hydroxybenzoic acid

Cat. No.: B1282457

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **2-Amino-6-hydroxybenzoic Acid** and its Isomeric Context

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of **2-Amino-6-hydroxybenzoic acid** is scarce in publicly available literature. This guide provides a comprehensive overview of its chemical properties and contextualizes its potential biological activities through a detailed examination of its isomers and related hydroxybenzoic acids, for which substantial research exists. The information on related compounds is intended to provide a framework for potential research directions and should not be interpreted as established activities of **2-Amino-6-hydroxybenzoic acid**.

Introduction

2-Amino-6-hydroxybenzoic acid, also known as 6-aminosalicylic acid, is an aromatic organic compound with the molecular formula $C_7H_7NO_3$ ^{[1][2]}. It is a positional isomer of the well-known therapeutic agents 4-aminosalicylic acid (an antitubercular drug) and 5-aminosalicylic acid (mesalazine, an anti-inflammatory drug). While its isomers have been extensively studied and are used clinically, **2-Amino-6-hydroxybenzoic acid** remains largely uncharacterized from a biological standpoint. This guide aims to bridge this knowledge gap by summarizing its known chemical properties and inferring its potential biological activities through a comparative analysis with its structurally related and biologically active counterparts.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **2-Amino-6-hydroxybenzoic acid** is crucial for any investigation into its biological potential.

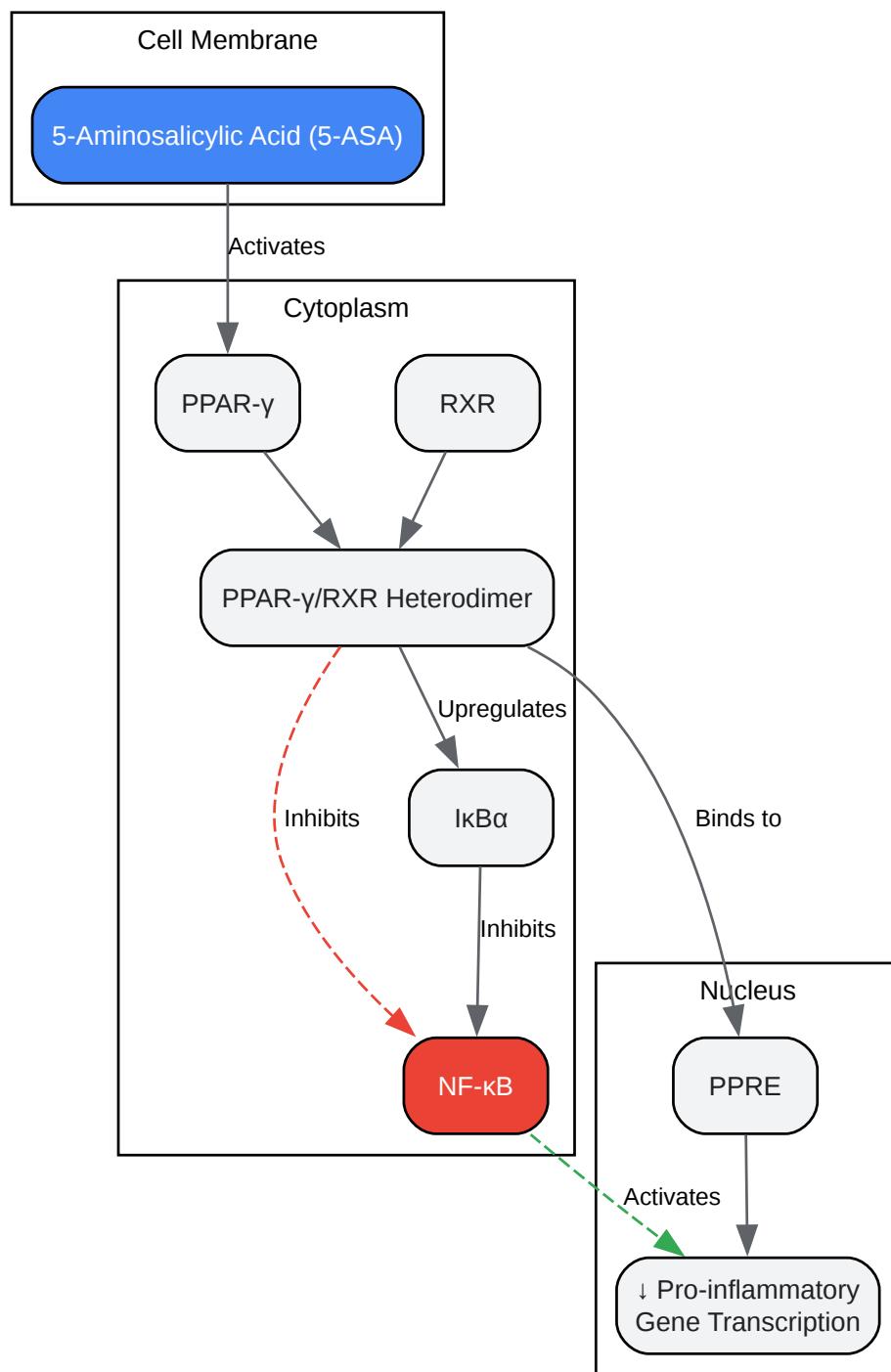
Property	Value	Reference
IUPAC Name	2-amino-6-hydroxybenzoic acid	[1]
Synonyms	6-Aminosalicylic acid, 6-Hydroxyanthranilic acid	[1]
CAS Number	567-62-4	[1]
Molecular Formula	C ₇ H ₇ NO ₃	[1] [2]
Molecular Weight	153.14 g/mol	[1] [2]
Appearance	Solid	
Melting Point	148 °C	[3]
Boiling Point	352.2 °C (Predicted)	[3]
InChI Key	UZSDRHVOBLQYCX-UHFFFAOYSA-N	[1] [2]

Potential Biological Activities (Inferred from Related Compounds)

The biological activities of aminosalicylic acids and hydroxybenzoic acids are significantly influenced by the position of the amino and hydroxyl groups on the benzoic acid ring.

Anti-inflammatory Activity

5-Aminosalicylic Acid (5-ASA): A Paradigm of Aminosalicylate Anti-inflammatory Action


5-ASA is the active moiety of sulfasalazine and is a first-line treatment for inflammatory bowel disease (IBD)[\[4\]](#)[\[5\]](#). Its primary mechanism of action involves the activation of the peroxisome

proliferator-activated receptor-gamma (PPAR- γ), a nuclear receptor that plays a critical role in regulating inflammation and cell proliferation[4][6].

Potential Relevance to 2-Amino-6-hydroxybenzoic acid:

Given the structural similarity, it is plausible that **2-Amino-6-hydroxybenzoic acid** could also interact with PPAR- γ . However, the different positioning of the functional groups would likely alter the binding affinity and subsequent biological response. Experimental validation is necessary to confirm any such activity.

Signaling Pathway of 5-ASA

[Click to download full resolution via product page](#)

Caption: 5-ASA signaling pathway in anti-inflammation.

Antimicrobial Activity

Hydroxybenzoic acids are known to possess antimicrobial properties[7][8]. For instance, 4-hydroxybenzoic acid has demonstrated activity against both Gram-positive and Gram-negative bacteria[9]. The mechanism is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.

Potential Relevance to **2-Amino-6-hydroxybenzoic acid**:

The presence of both hydroxyl and amino groups on the aromatic ring of **2-Amino-6-hydroxybenzoic acid** suggests it could exhibit antimicrobial effects. The specific spectrum of activity would depend on its ability to penetrate microbial cell walls and interact with intracellular targets.

Antioxidant Activity

Phenolic compounds, including hydroxybenzoic acids, are recognized for their antioxidant properties. They can act as free radical scavengers and chelators of metal ions involved in oxidative stress[10][11]. The antioxidant capacity is often correlated with the number and position of hydroxyl groups[12].

Potential Relevance to **2-Amino-6-hydroxybenzoic acid**:

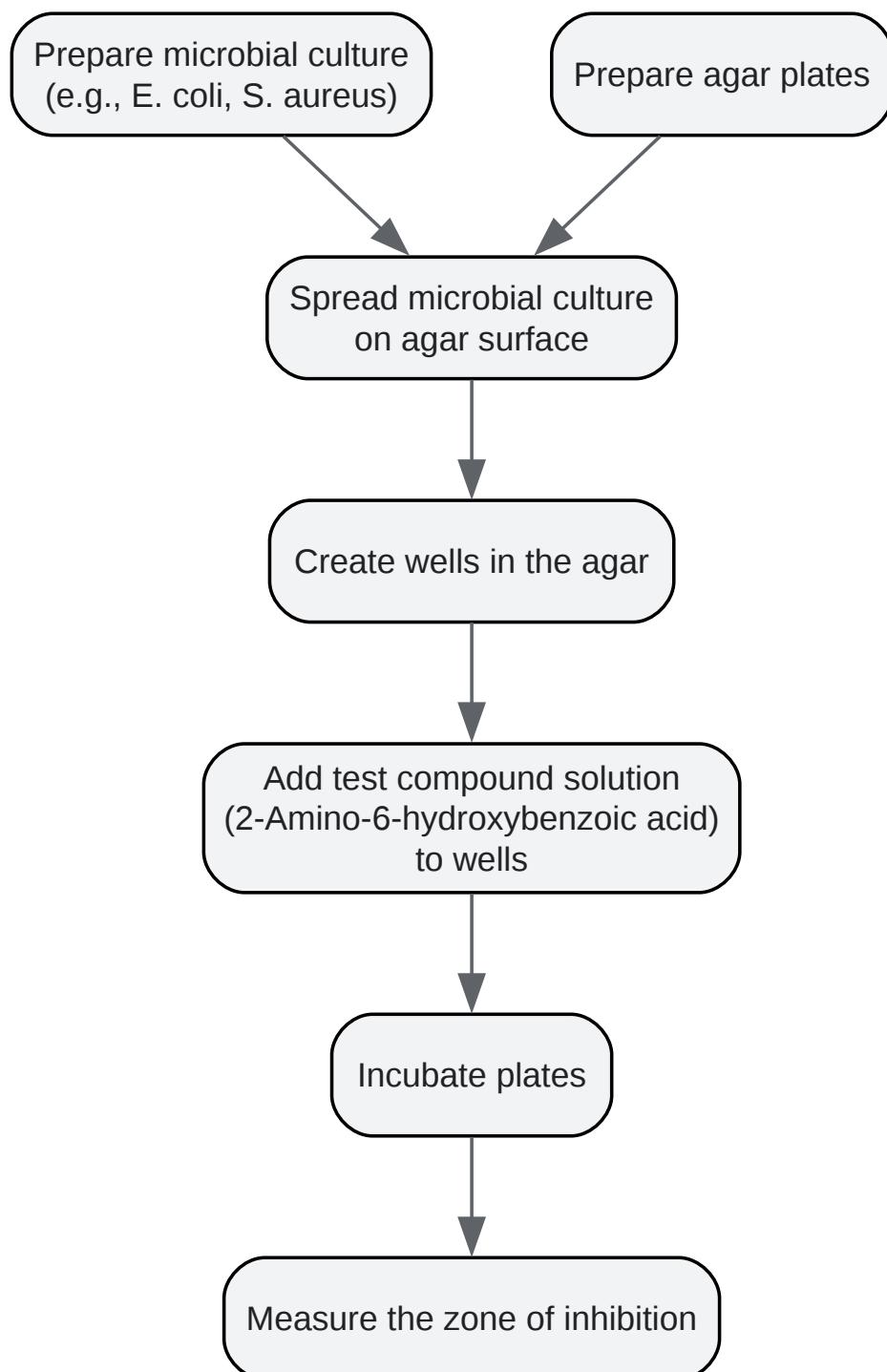
2-Amino-6-hydroxybenzoic acid possesses a phenolic hydroxyl group, which could confer antioxidant activity. Its efficacy would be comparable to other monohydroxybenzoic acids, although the presence of the amino group might modulate this activity.

Enzyme Inhibition

Various derivatives of hydroxybenzoic acid have been shown to inhibit enzymes such as cyclooxygenases (COX), lipoxygenases, and acetylcholinesterase[13][14]. For example, certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase[15].

Potential Relevance to **2-Amino-6-hydroxybenzoic acid**:

The structural features of **2-Amino-6-hydroxybenzoic acid** make it a candidate for investigation as an enzyme inhibitor. Its potential to interact with the active sites of various enzymes warrants further exploration.


Experimental Protocols

For researchers interested in investigating the biological activities of **2-Amino-6-hydroxybenzoic acid**, the following experimental protocols, adapted from studies on related compounds, can serve as a starting point.

Antimicrobial Activity Assessment (Agar Well Diffusion Method)

This method provides a qualitative assessment of antimicrobial activity[9].

Workflow:

[Click to download full resolution via product page](#)

Caption: Agar well diffusion assay workflow.

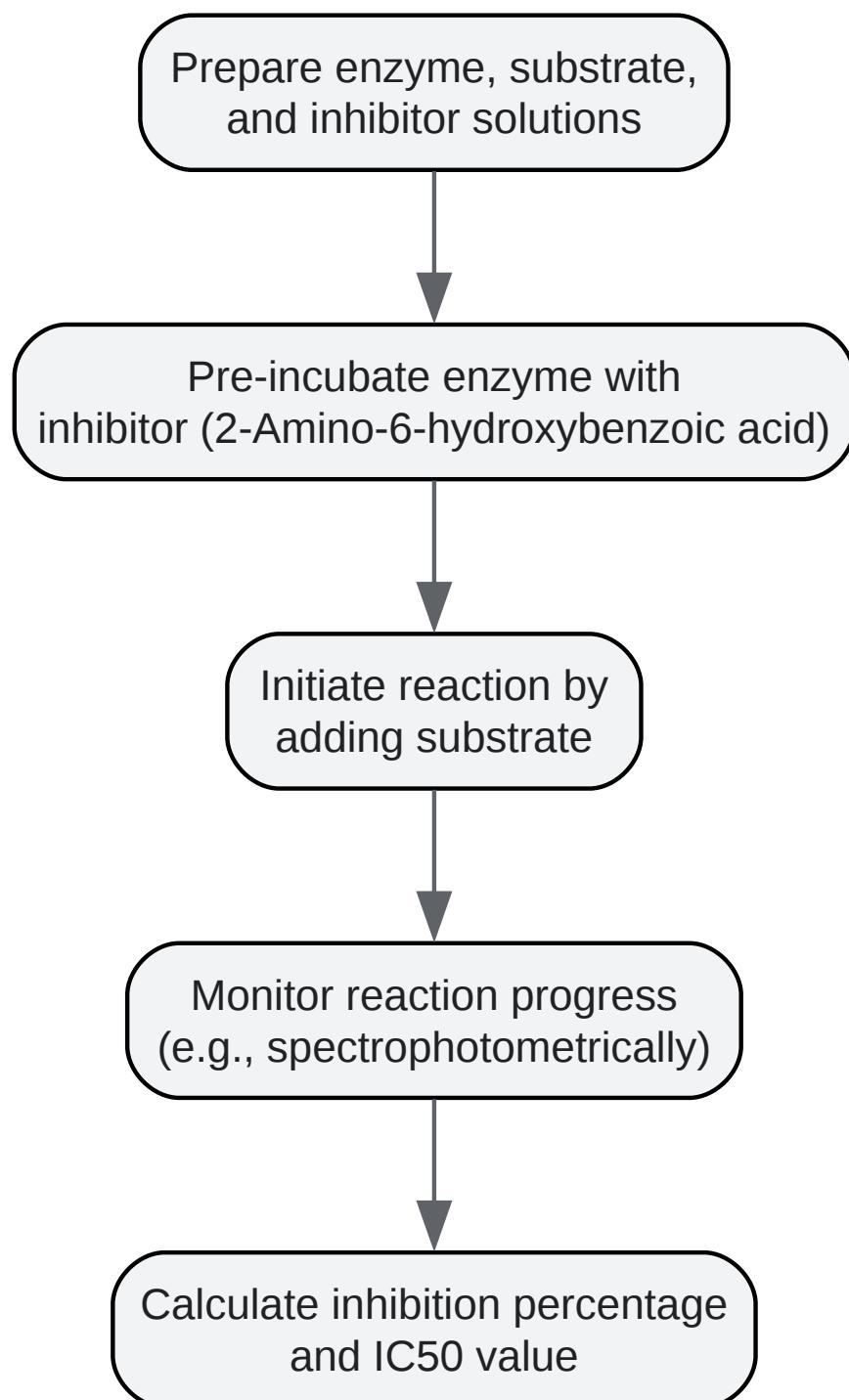
Methodology:

- Microbial Culture Preparation: Inoculate a suitable broth with the test microorganism and incubate to achieve a standardized cell density.
- Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
- Inoculation: Uniformly spread the microbial culture over the surface of the agar plates.
- Well Creation: Aseptically create wells of a defined diameter in the agar.
- Compound Application: Add a specific concentration of the **2-Amino-6-hydroxybenzoic acid** solution to each well. A solvent control and a positive control (a known antibiotic) should be included.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This assay is a common method to determine the free radical scavenging activity of a compound[12].

Methodology:


- Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound (**2-Amino-6-hydroxybenzoic acid**) and a standard antioxidant (e.g., ascorbic acid).
- Reaction Mixture: In a microplate, mix the DPPH solution with the test compound or standard solutions. A blank containing only DPPH and methanol is also prepared.
- Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

- Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$

Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted for various enzymes, such as cyclooxygenase or lipoxygenase[[14](#)].

Workflow:

[Click to download full resolution via product page](#)

Caption: General enzyme inhibition assay workflow.

Methodology:

- Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and various concentrations of the inhibitor (**2-Amino-6-hydroxybenzoic acid**).
- Pre-incubation: In a suitable buffer, pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
- Reaction Monitoring: Monitor the rate of the reaction by measuring the formation of the product or the consumption of the substrate over time. This is often done using a spectrophotometer.
- Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Synthesis of 2-Amino-6-hydroxybenzoic Acid and its Derivatives

The synthesis of **2-Amino-6-hydroxybenzoic acid** and its derivatives is a key aspect of its potential development as a therapeutic agent. Various synthetic routes have been explored for related compounds. For example, 2-amino-6-nitrobenzoic acid can be prepared from 2-halo-6-nitrobenzoic acid through a copper-catalyzed amination reaction^[16]. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has also been described, providing a versatile platform for creating new bioactive molecules^[17].

Conclusion and Future Directions

While **2-Amino-6-hydroxybenzoic acid** is currently understudied, its structural relationship to well-established drugs and biologically active compounds suggests that it is a promising candidate for further investigation. The inferred potential for anti-inflammatory, antimicrobial, antioxidant, and enzyme-inhibiting activities provides a strong rationale for future research.

Key research areas to be addressed include:

- In vitro screening: A comprehensive screening of **2-Amino-6-hydroxybenzoic acid** against a panel of biological targets, including inflammatory mediators, microbial strains, and key

enzymes.

- Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
- Structure-activity relationship (SAR) studies: Synthesis and evaluation of derivatives to optimize biological activity and pharmacokinetic properties.
- In vivo studies: Evaluation of the efficacy and safety of **2-Amino-6-hydroxybenzoic acid** in relevant animal models of disease.

The systematic exploration of **2-Amino-6-hydroxybenzoic acid** and its derivatives holds the potential to uncover novel therapeutic agents with unique pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-hydroxybenzoic acid | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. chembk.com [chembk.com]
- 4. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR- γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies | MDPI [mdpi.com]
- 8. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity [mdpi.com]

- 9. ijpbp.com [ijpbp.com]
- 10. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]
- 11. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 17. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological activity of 2-Amino-6-hydroxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282457#biological-activity-of-2-amino-6-hydroxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com